Fmoc-N-Me-DL-Ala-OH

Peptide Synthesis Racemic Crystallography Chiral Purity

Choose Fmoc-N-Me-DL-Ala-OH (CAS 1362858-88-5) for racemic peptide libraries and SAR campaigns. Unlike chiral analogs, its zero optical rotation ensures equal D- and L- incorporation, yielding centrosymmetric crystals for X‑ray diffraction. N‑Methylation improves proteolytic stability and permeability while eliminating dual enantiomer syntheses. At ≥97% purity and a fraction of the cost of Novabiochem-grade L‑enantiomer, it is the pragmatic, budget‑conscious choice for multi‑gram N‑methyl peptide synthesis. Accelerate lead optimization by evaluating both configurations simultaneously.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 1362858-88-5
Cat. No. B3039846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-DL-Ala-OH
CAS1362858-88-5
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)
InChIKeyJOFHWKQIQLPZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-DL-Ala-OH (CAS 1362858-88-5): Procurement-Relevant Identity and Core Characteristics


Fmoc-N-Me-DL-Ala-OH (CAS 1362858-88-5) is a racemic, Nα-methylated, Fmoc-protected alanine derivative used almost exclusively as a building block in solid-phase peptide synthesis (SPPS) . Its molecular formula is C19H19NO4 (MW 325.36 g/mol), and it is typically supplied as a white to off-white powder with a purity specification of ≥95% . The compound combines three structural features—Fmoc protection for orthogonal deprotection, N-methylation for conformational constraint, and a racemic (DL) stereochemistry—that together define its utility in constructing N-methylated peptide libraries and racemic peptide mixtures for crystallographic or screening applications.

Why Generic Substitution of Fmoc-N-Me-DL-Ala-OH Is Not Straightforward


Substituting Fmoc-N-Me-DL-Ala-OH with a chiral analog (e.g., Fmoc-N-Me-L-Ala-OH) or a non-methylated derivative (e.g., Fmoc-DL-Ala-OH) is not permissible without altering the physicochemical and biological properties of the final peptide. N-Methylation is known to reduce hydrogen-bond donating capacity, increase lipophilicity, and enhance proteolytic stability, while the racemic nature of the DL-form provides distinct crystallization behavior and eliminates enantiomeric excess concerns in achiral assays [1]. Quantitative evidence below demonstrates that these seemingly minor structural changes lead to measurable differences in optical rotation, enantiomeric purity, and peptide coupling efficiency.

Fmoc-N-Me-DL-Ala-OH: Quantitative Differentiation Evidence Against Closest Analogs


Racemic vs. Enantiopure: Optical Rotation and Enantiomeric Purity

Fmoc-N-Me-DL-Ala-OH is a true racemate and exhibits no net optical rotation, in contrast to its L-enantiomer, Fmoc-N-Me-L-Ala-OH, which has a specific rotation of [α]20/D −18.5±1° (c = 1% in DMF) . The DL-compound is supplied with an enantiomeric purity specification of 'racemic' (i.e., 50:50 D/L), whereas the L-form is certified with ≥99.5% enantiomeric excess . This eliminates the need for enantiomeric purity validation when stereochemistry is not a critical parameter.

Peptide Synthesis Racemic Crystallography Chiral Purity

Purity and Quality Specifications: DL-Form vs. L-Form

Commercial Fmoc-N-Me-DL-Ala-OH is typically offered at ≥95% purity (by HPLC) , while the premium L-enantiomer (Novabiochem® grade) is specified at ≥97.0% (acidimetric), ≥98.0% (HPLC), and ≥98% (TLC) . Although the numeric purity gap appears modest (2–3%), the L-form undergoes additional quality checks including identity (IR), solubility (1 mmol in 2 mL DMF), and water content (≤1.00% K.F.), which are often absent in standard DL-grade certificates of analysis .

Quality Control Peptide Synthesis Building Block Purity

N-Methylation Impact on Coupling Efficiency: Class-Level Inference

N-Methyl amino acids are known to couple less efficiently than their non-methylated counterparts due to steric hindrance. In a representative study, the coupling yield of Fmoc-N-Me-Ala-OH to a resin-bound peptide using DIC/HOBt was reported as 87–91% per cycle [1], whereas the same conditions with Fmoc-Ala-OH routinely exceed 98% [2]. Although this data is derived from the L-enantiomer, the racemic DL-form is expected to exhibit comparable coupling kinetics because the N-methyl group—not the side-chain chirality—is the primary determinant of reactivity.

Solid-Phase Peptide Synthesis Coupling Efficiency N-Methyl Amino Acids

Fmoc-N-Me-DL-Ala-OH: Optimal Application Scenarios Based on Differentiated Evidence


Racemic Peptide Library Synthesis for Crystallographic Screening

When constructing racemic peptide libraries for X-ray crystallography, the DL-form is the mandatory choice. Its zero optical rotation ensures that equal amounts of D- and L-enantiomers are incorporated, facilitating the formation of centrosymmetric crystals that often diffract better than their enantiopure counterparts . The lower cost and acceptable purity (95%) of the DL-grade make it economically viable for large library production.

N-Methylated Peptide Lead Optimization in Medicinal Chemistry

In structure-activity relationship (SAR) campaigns, replacing alanine with N-methyl-alanine is a standard tactic to improve peptide permeability and metabolic stability. The racemic DL-form allows simultaneous evaluation of both D- and L-configurations at the N-methyl position, accelerating the identification of the optimal stereochemistry without synthesizing two separate enantiopure peptides .

Cost-Sensitive Academic Peptide Synthesis

For academic laboratories synthesizing N-methylated peptides on a multi-gram scale, the DL-form offers a favorable cost-purity balance. With a typical purity of ≥95% and a price point significantly lower than the Novabiochem® grade L-enantiomer , it is the pragmatic choice for method development, undergraduate teaching labs, and exploratory chemistry where ultra-high purity is not strictly required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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